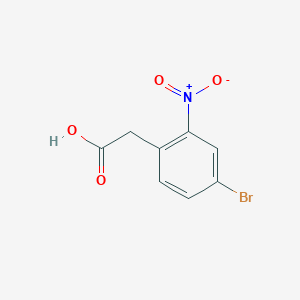

2-(4-Bromo-2-nitrophenyl)acetic acid

Beschreibung

The exact mass of the compound 2-(4-Bromo-2-nitrophenyl)acetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 115142. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(4-Bromo-2-nitrophenyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Bromo-2-nitrophenyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-(4-bromo-2-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO4/c9-6-2-1-5(3-8(11)12)7(4-6)10(13)14/h1-2,4H,3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBZPHZBNFDOCCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)[N+](=O)[O-])CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60297297 | |

| Record name | 2-(4-bromo-2-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60297297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6127-11-3 | |

| Record name | 6127-11-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115142 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-bromo-2-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60297297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-nitrophenylacetic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(4-Bromo-2-nitrophenyl)acetic acid CAS number

An In-Depth Technical Guide to 2-(4-Bromo-2-nitrophenyl)acetic acid

Guide ID: TGS-6127113-2026

Topic: 2-(4-Bromo-2-nitrophenyl)acetic acid

CAS Number: 6127-11-3

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Bromo-2-nitrophenyl)acetic acid (CAS No. 6127-11-3), a pivotal chemical intermediate in the fields of pharmaceutical and agrochemical synthesis. The document delineates its fundamental physicochemical properties, offers detailed synthesis methodologies grounded in established patent literature, explores its diverse applications, and outlines critical safety and handling protocols. By synthesizing technical data with mechanistic insights, this guide serves as an essential resource for professionals leveraging this versatile compound in research and development.

Compound Identification and Physicochemical Properties

2-(4-Bromo-2-nitrophenyl)acetic acid is a substituted phenylacetic acid derivative. The presence of the bromine atom and the ortho-nitro group makes it a highly reactive and versatile building block for complex organic synthesis.[1]

Table 1.1: Compound Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 6127-11-3 | [1][2][3][4] |

| IUPAC Name | 2-(4-Bromo-2-nitrophenyl)acetic acid | [1] |

| Synonyms | (4-Bromo-2-nitrophenyl)acetic acid; (2-Nitro-4-bromophenyl)acetic acid; Benzeneacetic acid, 4-bromo-2-nitro- | [1][3] |

| Molecular Formula | C₈H₆BrNO₄ | [1][2][3][4] |

| PubChem ID | 271551 | [1] |

| MDL Number | MFCD05663950 | [1] |

| InChIKey | LBZPHZBNFDOCCR-UHFFFAOYSA-N | [3] |

Table 1.2: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Weight | 260.04 g/mol | [1][2][4] |

| Appearance | Off-white to white solid/crystalline powder | [1][5] |

| Melting Point | 156-160°C or 211-216°C (Note: Discrepancy exists in literature) | [1][3] |

| Boiling Point | 392.0 ± 27.0 °C at 760 mmHg | [3] |

| Density | 1.794 g/cm³ | [3] |

| Purity | ≥ 97-98% (HPLC) | [1][3] |

| XLogP3 | 1.9 | [3] |

Synthesis Methodologies

The synthesis of 2-(4-Bromo-2-nitrophenyl)acetic acid is critical for its application as a raw material in various industries.[6] Several synthetic routes have been developed, often starting from commercially available substituted toluenes or benzenes. The methodologies below are derived from patent literature, providing robust and scalable processes.

Method A: From 4-Substituted Halogeno Benzene

This pathway involves a multi-step synthesis that begins with the nitration of a 4-substituted halobenzene.[6] The rationale behind this approach is the controlled introduction of functional groups onto the benzene ring to build the final molecule.

Experimental Protocol (Adapted from CN101805265A[6])

-

Nitration: 4-Bromotoluene is nitrated using a mixture of concentrated nitric acid and concentrated sulfuric acid in a polar solvent. The sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring. The temperature is kept low (below 5°C) to prevent over-nitration and side reactions.

-

Substitution: The resulting 4-bromo-2-nitrotoluene undergoes a nucleophilic substitution reaction with a malonic ester derivative (e.g., diethyl malonate) or ethyl cyanoacetate in the presence of a base. The base deprotonates the active methylene compound, creating a potent nucleophile.

-

Decarboxylation/Hydrolysis: The intermediate is then treated with excess concentrated hydrochloric acid. This step serves two purposes: it hydrolyzes the ester and/or nitrile groups to a carboxylic acid and facilitates decarboxylation to yield 2-nitro-4-bromobenzyl cyanide.

-

Final Hydrolysis: The benzyl cyanide is subjected to strong acid or base hydrolysis to convert the cyanide group into a carboxylic acid, yielding the final product, 2-(4-bromo-2-nitrophenyl)acetic acid. The product is typically isolated by adjusting the pH to cause precipitation, followed by filtration.

Caption: Workflow for Synthesis Method A.

Method B: From 4-Bromo-2-nitrochlorotoluene

An alternative, high-yield synthesis route utilizes 4-bromo-2-nitrochlorotoluene as the starting material.[7][8] This method is advantageous due to its simple reaction conditions and high conversion rates, making it suitable for industrial production.[7][8]

Experimental Protocol (Adapted from CN102718659B[8])

-

Formation of Grignard-like Reagent: 4-Bromo-2-nitrochlorotoluene is reacted with metallic sodium in an organic solvent (e.g., 1,4-dioxane or butyl ether) at a controlled temperature (20-25°C). This forms a sodium-aryl intermediate, 4-bromo-2-nitrotolyl sodium.

-

Rearrangement: The reaction mixture is heated (e.g., to 95-100°C). This thermal energy induces a rearrangement of the intermediate to form the more stable 4-bromo-2-nitrobenzyl sodium. This step is crucial for positioning the sodium for the subsequent carboxylation.

-

Carboxylation: The reaction is cooled, and carbon dioxide gas is bubbled through the solution. The nucleophilic benzyl sodium attacks the electrophilic carbon of CO₂, forming the sodium salt of the carboxylic acid (sodium 2-nitro-4-bromophenylacetate).

-

Acidification: The reaction mixture is acidified with a dilute strong acid (e.g., HCl). This protonates the carboxylate salt, causing the final product, 2-(4-bromo-2-nitrophenyl)acetic acid, to precipitate. The solid is then collected by filtration, washed, and dried, often achieving yields upwards of 90%.[7][8]

Applications in Research and Drug Development

2-(4-Bromo-2-nitrophenyl)acetic acid is not an end-product but a crucial starting point for synthesizing more complex, high-value molecules. Its bifunctional nature—a reactive carboxylic acid group and an aromatic ring activated by nitro and bromo substituents—makes it highly valuable.

-

Pharmaceutical Synthesis: The compound is a key intermediate in the development of novel pharmaceuticals.[1][9] It is particularly utilized in the synthesis of new anti-inflammatory, analgesic, and antimicrobial agents.[1] The nitro group can be reduced to an amine, which is a common step in building heterocyclic ring systems found in many biologically active molecules.

-

Agrochemicals: It serves as a building block in the formulation of herbicides and pesticides, contributing to crop protection and improved agricultural yields.[1]

-

Biochemical Research: In a laboratory setting, this compound and its derivatives are used in studies related to enzyme inhibition and receptor binding, helping to elucidate biological pathways.[1]

-

Material Science & Dyes: The compound finds applications in the synthesis of specialty polymers and as a precursor in dye manufacturing.[1]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-(4-bromo-2-nitrophenyl)acetic acid - CAS:6127-11-3 - Sunway Pharm Ltd [3wpharm.com]

- 3. echemi.com [echemi.com]

- 4. (4-BROMO-2-NITRO-PHENYL)-ACETIC ACID CAS#: 6127-11-3 [m.chemicalbook.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]

- 7. CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]

- 8. CN102718659B - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

2-(4-Bromo-2-nitrophenyl)acetic acid molecular weight

An In-Depth Technical Guide to 2-(4-Bromo-2-nitrophenyl)acetic Acid: Properties, Synthesis, and Applications

Introduction

2-(4-Bromo-2-nitrophenyl)acetic acid is a highly functionalized aromatic carboxylic acid that serves as a pivotal intermediate in the landscape of organic synthesis. Characterized by a phenylacetic acid core substituted with both a bromine atom and a nitro group, this compound offers a unique combination of reactive sites. The strategic placement of these functional groups—the electron-withdrawing nitro group ortho to the acetic acid side chain and the bromo group para to it—imparts distinct chemical properties that make it a valuable building block for complex molecular architectures. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing its physicochemical properties, prevalent synthetic methodologies, key applications, and essential safety protocols.

Physicochemical and Structural Characteristics

The utility of 2-(4-Bromo-2-nitrophenyl)acetic acid in synthetic chemistry is fundamentally dictated by its molecular structure and resulting physical properties. The presence of the nitro and bromo substituents significantly influences the reactivity of the aromatic ring and the acidity of the carboxylic acid moiety.

The molecular weight of 2-(4-Bromo-2-nitrophenyl)acetic acid is consistently reported as 260.04 g/mol .[1][2] Its molecular formula is C₈H₆BrNO₄.[1][2][3]

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Weight | 260.04 g/mol | [1][2] |

| Molecular Formula | C₈H₆BrNO₄ | [1][2][3] |

| CAS Number | 6127-11-3 | [1][2][3] |

| Appearance | Off-white solid | [1] |

| Melting Point | 156-160°C or 211-216°C | [1][3][4] |

| Boiling Point | 392.0 ± 27.0 °C at 760 mmHg | [3][4] |

| Density | 1.794 g/cm³ | [3][4] |

| Flash Point | 190.9 ± 23.7 °C | [3] |

Note on Melting Point Discrepancy: The notable difference in reported melting points (156-160°C vs. 211-216°C) may be attributable to variations in crystalline polymorphism or the purity of the analyzed samples.[1][3][4] Researchers should consider verifying the melting point of their material against a reference standard.

Caption: Chemical Structure of 2-(4-Bromo-2-nitrophenyl)acetic acid.

Synthesis Methodologies

The synthesis of 2-(4-Bromo-2-nitrophenyl)acetic acid is a multi-step process that leverages classical aromatic chemistry. The choice of starting material and reaction sequence is critical for achieving high yield and purity, avoiding unwanted isomers. Several routes have been patented, reflecting its industrial importance.[5][6]

Method 1: Synthesis from 4-Substituted Halobenzene

This approach is a robust pathway that builds the molecule by sequentially adding the required functional groups to a simple starting material.[5] The logic involves first establishing the nitro and bromo substitution pattern on the ring, followed by the introduction of the acetic acid side chain.

Caption: General workflow for synthesis from a substituted halobenzene.

Experimental Protocol (Illustrative):

-

Nitration: 4-Bromotoluene is slowly added to a mixture of concentrated nitric acid and concentrated sulfuric acid at a low temperature (e.g., <5°C).[5] The electrophilic nitration occurs preferentially at the position ortho to the activating methyl group and meta to the deactivating bromo group, yielding 4-bromo-2-nitrotoluene.

-

Side-Chain Introduction: The resulting 4-bromo-2-nitrotoluene is then reacted with a nucleophile like diethyl malonate or ethyl cyanoacetate in the presence of a strong base. This step forms an intermediate by substituting a hydrogen on the methyl group.

-

Hydrolysis: The intermediate is subsequently heated with excess concentrated hydrochloric acid. This step hydrolyzes the ester or nitrile groups.

-

Decarboxylation & Isolation: Continued heating in the acidic medium leads to decarboxylation, yielding the final 2-(4-Bromo-2-nitrophenyl)acetic acid product, which can be isolated via filtration after adjusting the pH to precipitate the solid.[5]

Causality: Using a nitrating mixture (H₂SO₄/HNO₃) generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivating effect of the bromine atom on the aromatic ring. The subsequent malonic ester synthesis is a classic method for forming a carbon-carbon bond to introduce the two-carbon acid side chain.

Method 2: Synthesis via Grignard-like Carboxylation

An alternative, more direct approach involves the formation of an organometallic intermediate from 4-bromo-2-nitro-chlorotoluene, followed by carboxylation.[6][7]

Experimental Protocol (Illustrative):

-

Organosodium Formation: 4-bromo-2-nitro-chlorotoluene is reacted with metallic sodium in an organic solvent (e.g., dibutyl ether). This reaction forms a 4-bromo-2-nitrotolyl sodium intermediate.

-

Rearrangement: The reaction mixture is heated (e.g., to 95-100°C), causing the organosodium compound to undergo a rearrangement to the more stable 4-bromo-2-nitrobenzyl sodium.[6]

-

Carboxylation: The reaction is cooled, and carbon dioxide gas is bubbled through the solution. The nucleophilic benzyl sodium attacks the CO₂, forming the sodium salt of 2-(4-Bromo-2-nitrophenyl)acetic acid.

-

Acidification & Isolation: The reaction is quenched and then acidified with a dilute mineral acid (e.g., HCl). This protonates the carboxylate salt, precipitating the final product, which is then isolated.[6]

Causality: This method cleverly bypasses multiple steps by directly converting the substituted toluene into a nucleophilic species that can be carboxylated. The rearrangement step is crucial as it moves the anionic charge to the benzylic position, which is stabilized by resonance, facilitating the subsequent reaction with CO₂.

Applications in Research and Development

The value of 2-(4-Bromo-2-nitrophenyl)acetic acid lies in its versatility as a scaffold for synthesizing more complex molecules. The three distinct functional handles—the carboxylic acid, the nitro group, and the bromine atom—can be manipulated selectively to build diverse chemical libraries.

Caption: Key application areas derived from the core compound.

Pharmaceutical Development

This compound is a crucial intermediate in synthesizing various pharmaceuticals, especially anti-inflammatory and analgesic drugs.[1]

-

Amine Formation: The nitro group can be selectively reduced to an amine (-NH₂). This amine is a powerful nucleophile and a common anchor point for building amides, sulfonamides, and other structures found in active pharmaceutical ingredients (APIs). The resulting aminophenylacetic acid derivatives are precursors to heterocyclic systems.

-

Cross-Coupling Reactions: The bromine atom is an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the precise introduction of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex biaryl structures or the attachment of diverse side chains essential for modulating pharmacological activity.

-

Carboxylic Acid Derivatization: The carboxylic acid group can be readily converted into esters, amides, or acid chlorides, facilitating linkage to other molecules, including peptides or targeting moieties.

Its methyl ester, Methyl 2-(4-bromo-2-nitrophenyl)acetate, is also a vital intermediate used in the synthesis of APIs.[8]

Agrochemical Synthesis

Similar to its role in pharmaceuticals, the compound is used to create new agrochemicals, including herbicides and pesticides.[1] The synthetic pathways leverage the same reactive handles to build molecules that can selectively interact with biological targets in pests or weeds, enhancing crop protection.

Biochemical and Materials Research

In biochemical research, derivatives of this acid are used in studies related to enzyme inhibition and receptor binding.[1] The rigid, substituted phenyl ring provides a scaffold that can be decorated with various functional groups to probe the active sites of proteins. In material science, its derivatives can be incorporated into specialty polymers and coatings to enhance properties like chemical resistance and durability.[1]

Safety, Handling, and Storage

As a laboratory chemical, 2-(4-Bromo-2-nitrophenyl)acetic acid requires careful handling to minimize exposure and risk.

Table 2: GHS Hazard Information

| Hazard Code | Statement | Class |

| H315 | Causes skin irritation | Skin Irritant |

| H319 | Causes serious eye irritation | Eye Irritant |

| H335 | May cause respiratory irritation | Respiratory Irritant |

Source:[3]

Recommended Handling Protocol:

-

Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid Dust Formation: Take care to avoid generating dust when transferring the solid. Use non-sparking tools.

-

Spill Management: In case of a spill, contain the material and clean it up using appropriate methods for solid chemical spills, avoiding dust generation.

-

Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is between 0-8°C.[1]

Conclusion

2-(4-Bromo-2-nitrophenyl)acetic acid is more than a simple chemical; it is an enabling tool for innovation in chemistry and life sciences. Its well-defined structure, featuring three distinct and selectively addressable functional groups, provides a reliable and versatile platform for synthetic chemists. From the development of novel therapeutics and agrochemicals to its use in fundamental biochemical and materials research, this compound continues to be a cornerstone intermediate, underscoring the critical role of functionalized building blocks in advancing science and technology.

References

-

2-bromo-2-(4-nitrophenyl)acetic acid - LookChem. LookChem. [Link]

-

Methyl 2-(4-bromo-2-nitrophenyl)acetate: A Key Intermediate for Pharmaceutical Synthesis and Fine Chemical Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.

-

Acetic acid, 2-bromo-, 4-nitrophenyl ester | C8H6BrNO4 | CID 100667. PubChem. [Link]

- CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.

- CN102718659B - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-(4-bromo-2-nitrophenyl)acetic acid - CAS:6127-11-3 - Sunway Pharm Ltd [3wpharm.com]

- 3. echemi.com [echemi.com]

- 4. (4-BROMO-2-NITRO-PHENYL)-ACETIC ACID CAS#: 6127-11-3 [m.chemicalbook.com]

- 5. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]

- 6. CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]

- 7. CN102718659B - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

2-(4-Bromo-2-nitrophenyl)acetic acid physical properties

An In-depth Technical Guide to the Physical Properties of 2-(4-Bromo-2-nitrophenyl)acetic acid

2-(4-Bromo-2-nitrophenyl)acetic acid (CAS No. 6127-11-3) is a pivotal molecular building block in the fields of pharmaceutical and agrochemical research and development. Its substituted phenylacetic acid structure, featuring both a bromine atom and a nitro group, imparts unique reactivity that makes it a valuable intermediate in the synthesis of complex organic molecules.[1][2] Specifically, it serves as a precursor for synthesizing therapeutic agents, including anti-inflammatory and analgesic drugs, and is a key starting material for certain agrochemicals and dyes.[1] Researchers also utilize this compound in biochemical studies exploring enzyme inhibition and receptor binding.[1]

This guide provides a comprehensive overview of the core physical and chemical properties of 2-(4-Bromo-2-nitrophenyl)acetic acid, details authoritative experimental protocols for their determination, and offers insights into its safe handling and storage. The information presented herein is intended to equip researchers, chemists, and drug development professionals with the foundational data necessary for its effective application.

Core Physicochemical Properties

The fundamental properties of 2-(4-Bromo-2-nitrophenyl)acetic acid are summarized below. It is critical to note the significant discrepancy in the reported melting point values from various commercial suppliers. This may be attributable to differences in material purity (e.g., ≥ 97% vs. ≥ 98% HPLC), the presence of different crystalline polymorphs, or residual solvent.[1][3] Researchers should consider the stated purity of their specific batch and are strongly advised to perform an independent verification of the melting point.

| Property | Value | Source(s) |

| CAS Number | 6127-11-3 | [1][3][4] |

| Molecular Formula | C₈H₆BrNO₄ | [1][3] |

| Molecular Weight | 260.04 g/mol | [1][2] |

| Appearance | Off-white to white solid | [1][4] |

| Melting Point | 156-160 °C or 211-216 °C | [2][3][4] |

| Boiling Point | 392.0 ± 27.0 °C at 760 mmHg (Predicted) | [3][4] |

| Density | 1.794 g/cm³ (Predicted) | [3][4] |

| pKa | 3.81 ± 0.10 (Predicted) | [5] |

| Polar Surface Area (PSA) | 83.12 Ų | [3] |

| LogP (XLogP3) | 1.9 | [3] |

Spectroscopic Profile: Structural Elucidation

While public databases do not provide readily accessible, verified spectra for this specific compound, its structure allows for the confident prediction of its key spectroscopic features.

¹H NMR Spectroscopy

In a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃), the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic, methylene, and carboxylic acid protons:

-

Aromatic Protons (Ar-H): Three protons on the phenyl ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). Due to the electron-withdrawing effects of the nitro and bromo groups, these protons will be deshielded. Their splitting pattern (multiplicity) will depend on their coupling relationships (ortho, meta).

-

Methylene Protons (-CH₂-): The two protons of the methylene group adjacent to the aromatic ring and the carbonyl group will appear as a singlet, typically in the range of δ 3.5-4.5 ppm.[6]

-

Carboxylic Acid Proton (-COOH): This proton is acidic and its signal is often broad. It can appear over a wide range (typically δ 10-13 ppm) and may exchange with residual water in the solvent, sometimes leading to its disappearance.[6]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework:

-

Carbonyl Carbon (-C=O): The carboxylic acid carbonyl carbon is expected to appear significantly downfield, typically in the range of δ 170-180 ppm.[7]

-

Aromatic Carbons (Ar-C): Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbons directly attached to the electron-withdrawing nitro group (C-NO₂) and bromine atom (C-Br) will have their chemical shifts significantly affected.

-

Methylene Carbon (-CH₂-): The methylene carbon signal is anticipated in the δ 35-45 ppm range.[8]

Infrared (IR) Spectroscopy

Key vibrational modes expected in the FT-IR spectrum include:

-

O-H Stretch: A very broad absorption band from the carboxylic acid hydroxyl group, typically centered around 3000 cm⁻¹.[9]

-

C-H Stretch: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group will be just below 3000 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption from the carbonyl group of the carboxylic acid, expected around 1700-1725 cm⁻¹.[9]

-

N-O Stretch (Nitro Group): Two strong bands are characteristic of the nitro group: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

-

C-Br Stretch: This vibration occurs in the fingerprint region, typically below 600 cm⁻¹.

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, the following features are anticipated:

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight. A critical diagnostic feature will be the isotopic pattern for bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This will result in two molecular ion peaks of similar intensity: an M⁺ peak and an [M+2]⁺ peak.[10]

-

Fragmentation: Common fragmentation pathways for phenylacetic acids include the loss of the carboxyl group (-COOH, loss of 45 Da) and the loss of water (-H₂O, loss of 18 Da).[11] The nitro group may also be lost as NO₂ (loss of 46 Da).[12]

Experimental Protocols for Physical Property Determination

The following sections detail standardized, field-proven methodologies for accurately determining the key physical properties of 2-(4-Bromo-2-nitrophenyl)acetic acid.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Causality: DSC is the gold-standard for determining thermal transitions. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[13] An endothermic event, such as melting, is observed as a distinct peak, providing a highly accurate and reproducible melting point (Tₘ).[14]

Methodology:

-

Sample Preparation: Accurately weigh 2-10 mg of the dried solid compound into a Tzero aluminum DSC pan.[15] Place the corresponding lid on top.

-

Encapsulation: Crimp the pan and lid together using a sample press to create a hermetic seal. This prevents any loss of material during heating.

-

Reference Preparation: Prepare an identical, empty, sealed aluminum pan to serve as the reference.[15]

-

Instrument Setup: Place the sample and reference pans into the DSC autosampler tray or manual cell. Purge the cell with an inert gas, such as nitrogen, at a constant flow rate.

-

Thermal Program: Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25 °C). Program a linear heating ramp, typically 10 °C/min, to a final temperature well above the melt (e.g., 250 °C).[14]

-

Data Analysis: The melting point (Tₘ) is determined from the resulting thermogram. For a pure organic compound, the Tₘ is typically reported as the extrapolated onset temperature of the endothermic melting peak.[16] The peak temperature and the integrated area of the peak (enthalpy of fusion, ΔH) should also be recorded.

Sources

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. chemimpex.com [chemimpex.com]

- 3. echemi.com [echemi.com]

- 4. (4-BROMO-2-NITRO-PHENYL)-ACETIC ACID CAS#: 6127-11-3 [m.chemicalbook.com]

- 5. 6127-11-3 CAS MSDS ((4-BROMO-2-NITRO-PHENYL)-ACETIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. web.pdx.edu [web.pdx.edu]

- 9. researchgate.net [researchgate.net]

- 10. savemyexams.com [savemyexams.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sgs-institut-fresenius.de [sgs-institut-fresenius.de]

- 14. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 15. engineering.purdue.edu [engineering.purdue.edu]

- 16. s4science.at [s4science.at]

Introduction: The Analytical Significance of 2-(4-Bromo-2-nitrophenyl)acetic acid

An In-depth Technical Guide to the Spectral Analysis of 2-(4-Bromo-2-nitrophenyl)acetic acid

2-(4-Bromo-2-nitrophenyl)acetic acid (Molecular Formula: C₈H₆BrNO₄, Molecular Weight: 260.04 g/mol ) is a substituted phenylacetic acid derivative.[1][2] Such compounds are pivotal intermediates in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.[1] The molecule's functionality, featuring a carboxylic acid, a nitro group, and a bromine atom on an aromatic ring, provides multiple reaction sites. This structural complexity makes it an excellent candidate for demonstrating the power of a multi-technique spectroscopic approach for unambiguous characterization.

This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-(4-Bromo-2-nitrophenyl)acetic acid. We will move beyond simple data reporting to explain the causal relationships between the molecular structure and the resulting spectral features, offering field-proven insights for researchers, scientists, and professionals in drug development.

Molecular Structure and Spectroscopic Correlation

Understanding the molecule's architecture is the first step in predicting and interpreting its spectral output. The key structural features are:

-

A 1,2,4-trisubstituted benzene ring .

-

An acetic acid moiety (-CH₂COOH) at position 1.

-

A nitro group (-NO₂) at position 2 (ortho to the acetic acid).

-

A bromine atom (-Br) at position 4 (para to the acetic acid).

The electron-withdrawing nature of the nitro group and the halogen will significantly influence the electronic environment of the aromatic protons and carbons, which is a key aspect of NMR analysis. The carboxylic acid and nitro groups will produce highly characteristic signals in IR spectroscopy. Finally, the overall structure and the presence of bromine will dictate the fragmentation patterns and isotopic distribution in mass spectrometry.

Caption: Structure of 2-(4-Bromo-2-nitrophenyl)acetic acid.

¹H NMR Spectroscopy: Mapping the Proton Environments

Proton NMR (¹H NMR) provides detailed information about the number of distinct proton environments and their neighboring protons. For this molecule, we anticipate signals from the aromatic ring, the aliphatic methylene (-CH₂-) bridge, and the acidic carboxylic proton (-COOH).

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The chemical shifts and splitting patterns are highly predictable based on the electronic effects of the substituents.[3][4]

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and typically appears as a broad singlet far downfield, often between 10-12 ppm. Its chemical shift is concentration-dependent, and it can be exchanged with D₂O, causing the signal to disappear, which is a key validation test.[5][6]

-

Aromatic Protons (Ar-H): There are three protons on the aromatic ring, and due to the substitution pattern, they are all chemically distinct.

-

The strong electron-withdrawing nitro group at C2 will significantly deshield the adjacent protons (H3 and H6).

-

H3: This proton is ortho to the nitro group and meta to the bromine. It is expected to be the most downfield of the aromatic protons. It will appear as a doublet, split by H5 (a small meta coupling).

-

H5: This proton is ortho to the bromine and meta to the nitro group. It will appear as a doublet of doublets, split by H6 (ortho coupling, larger J-value) and H3 (meta coupling, smaller J-value).

-

H6: This proton is ortho to the acetic acid group and ortho to the nitro group. It will appear as a doublet, split by H5 (ortho coupling). The typical aromatic region is 7.0-8.5 ppm. The exact shifts are influenced by the combined electronic effects.[7]

-

-

Methylene Protons (-CH₂-): These two protons are adjacent to the aromatic ring and the carbonyl group. They are chemically equivalent and will appear as a single peak, a singlet, as there are no adjacent protons to cause splitting. This signal is expected around 3.5-4.0 ppm.

Data Presentation: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -COOH | 10.0 - 12.0 | broad singlet (s) | - | 1H |

| Ar-H (H3) | 8.0 - 8.3 | doublet (d) | J(meta) ≈ 2-3 | 1H |

| Ar-H (H5) | 7.7 - 7.9 | doublet of doublets (dd) | J(ortho) ≈ 8-9, J(meta) ≈ 2-3 | 1H |

| Ar-H (H6) | 7.4 - 7.6 | doublet (d) | J(ortho) ≈ 8-9 | 1H |

| -CH₂- | 3.8 - 4.2 | singlet (s) | - | 2H |

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of 2-(4-Bromo-2-nitrophenyl)acetic acid in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observed clearly.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Parameters: Use a standard pulse sequence for ¹H acquisition. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

-

Validation (Optional): To confirm the -COOH peak, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The disappearance of the peak confirms its assignment.

Caption: Predicted ¹H NMR signal relationships and multiplicities.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR provides information on the different carbon environments in the molecule.

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

Based on the molecule's lack of symmetry, we expect to see 8 distinct signals in the proton-decoupled ¹³C NMR spectrum, corresponding to the 8 carbon atoms.

-

Carbonyl Carbon (-C=O): This carbon is highly deshielded and will appear downfield, typically in the range of 170-180 ppm.[6]

-

Aromatic Carbons (Ar-C): The six aromatic carbons will appear between 110-150 ppm.

-

C-NO₂ and C-Br: Carbons directly attached to the electron-withdrawing nitro group and bromine will have their chemical shifts significantly affected. The C-NO₂ (C2) will be highly deshielded, while the C-Br (C4) signal will appear further upfield than other substituted carbons.

-

C-CH₂ (C1): The carbon bearing the acetic acid group.

-

C-H Carbons (C3, C5, C6): These carbons will appear in the typical aromatic region.

-

-

Methylene Carbon (-CH₂-): This aliphatic carbon will be the most upfield signal, expected around 35-45 ppm.

Data Presentation: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C =O | 170 - 175 |

| Ar-C -NO₂ (C2) | 145 - 150 |

| Ar-C -CH₂ (C1) | 135 - 140 |

| Ar-C H (C3, C5, C6) | 120 - 135 |

| Ar-C -Br (C4) | 115 - 125 |

| -C H₂- | 35 - 45 |

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required due to the lower natural abundance of ¹³C.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Parameters: Use a standard proton-decoupled pulse sequence. A significantly larger number of scans is required compared to ¹H NMR (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio. The spectral width must be set appropriately to observe all signals from ~0 to 200 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent tool for identifying the key functional groups within a molecule.[8]

Expertise & Experience: Interpreting the IR Spectrum

The IR spectrum of 2-(4-Bromo-2-nitrophenyl)acetic acid will be dominated by absorptions from the carboxylic acid and nitro groups.

-

O-H Stretch (Carboxylic Acid): This is one of the most characteristic signals in IR spectroscopy. It appears as a very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹. This broadening is due to hydrogen bonding between carboxylic acid molecules.[5][9]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption will be present between 1690 and 1760 cm⁻¹. For aromatic carboxylic acids, this peak is typically found around 1700-1725 cm⁻¹.[8][9]

-

N-O Stretch (Nitro Group): Nitro compounds show two strong and distinct stretching vibrations. An asymmetric stretch around 1500-1570 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹.

-

C-O Stretch & O-H Bend (Carboxylic Acid): A C-O stretching band is expected in the 1210-1320 cm⁻¹ region, and an O-H bend may be visible around 1400-1440 cm⁻¹.[9]

-

Aromatic C-H and C=C Stretches: Aromatic C-H stretches appear as weaker bands above 3000 cm⁻¹, while C=C ring stretches appear as a series of absorptions in the 1450-1600 cm⁻¹ region.

Data Presentation: Key IR Absorptions

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (-COOH) | 2500 - 3300 | Strong, Very Broad |

| C=O Stretch (-COOH) | 1700 - 1725 | Strong, Sharp |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| N-O Asymmetric Stretch (-NO₂) | 1500 - 1570 | Strong |

| N-O Symmetric Stretch (-NO₂) | 1300 - 1370 | Strong |

| C-O Stretch (-COOH) | 1210 - 1320 | Medium |

Experimental Protocol: IR Spectrum Acquisition (ATR Method)

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Background Scan: First, run a background scan with no sample on the crystal to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal and acquire the sample spectrum. Typically, 16-32 scans are co-added.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum (Absorbance vs. Wavenumber).

Caption: Correlation of functional groups to IR absorption regions.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight and structural information based on the fragmentation of the molecule.

Expertise & Experience: Interpreting the Mass Spectrum

-

Molecular Ion (M⁺): The molecular formula is C₈H₆BrNO₄. A crucial feature will be the presence of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[10] This results in two molecular ion peaks of nearly equal intensity:

-

Fragmentation Pattern: Upon ionization (e.g., by electron impact), the molecular ion will fragment in predictable ways. Common fragmentation pathways for this molecule include:

-

Loss of the carboxyl group (-COOH): A peak at [M - 45]⁺. This fragment would also exhibit the Br isotopic pattern.

-

Loss of the nitro group (-NO₂): A peak at [M - 46]⁺. This fragment would also show the Br isotopic pattern.

-

Loss of bromine (-Br): A peak at [M - 79]⁺ and/or [M - 81]⁺. This fragment would appear as a single peak, not a doublet.

-

Alpha-cleavage: Cleavage of the bond between the aromatic ring and the methylene group can lead to a tropylium-like ion or other resonance-stabilized fragments.

-

Data Presentation: Predicted Mass Spectrum Fragments

| m/z Value | Identity | Comments |

| 259, 261 | [C₈H₆BrNO₄]⁺ | Molecular ion (M⁺, M+2). ~1:1 intensity ratio confirms one Br atom. |

| 214, 216 | [M - COOH]⁺ | Loss of the carboxylic acid group. Br isotopic pattern present. |

| 213, 215 | [M - NO₂]⁺ | Loss of the nitro group. Br isotopic pattern present. |

| 181 | [M - Br]⁺ | Loss of a bromine atom. Appears as a single peak. |

Experimental Protocol: Mass Spectrum Acquisition (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

-

Ionization: Use Electron Impact (EI) ionization, where high-energy electrons (typically 70 eV) bombard the sample molecules, causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Caption: Major fragmentation pathways for 2-(4-Bromo-2-nitrophenyl)acetic acid.

Conclusion: A Self-Validating Spectroscopic Profile

The true power of spectroscopic analysis lies in the integration of multiple techniques. The data from ¹H NMR, ¹³C NMR, IR, and MS for 2-(4-Bromo-2-nitrophenyl)acetic acid create a self-validating system.

-

IR confirms the presence of the -COOH and -NO₂ functional groups.

-

MS confirms the molecular weight and the presence of a single bromine atom through the distinct M⁺/M+2 isotopic pattern.

-

¹H and ¹³C NMR provide the final, detailed map of the carbon-hydrogen framework, confirming the precise 1,2,4-trisubstitution pattern on the aromatic ring and the presence of the -CH₂- linker.

Together, these techniques provide an unambiguous and comprehensive characterization of the molecule, leaving no doubt as to its identity and purity. This multi-faceted analytical approach is the cornerstone of modern chemical research and development.

References

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

-

OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

McMurry, Organic Chemistry: A Tenth Edition. 21.10 Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

PubChem, National Institutes of Health. (4-Nitrophenyl)acetic acid | C8H7NO4 | CID 4661. [Link]

-

PubMed. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds. [Link]

-

PubChem, National Institutes of Health. 3-Nitrophenylacetic acid | C8H7NO4 | CID 15876. [Link]

-

PubChem, National Institutes of Health. Acetic acid, 2-bromo-, 4-nitrophenyl ester | C8H6BrNO4 | CID 100667. [Link]

-

PubChem, National Institutes of Health. (2-Nitrophenyl)acetic acid | C8H7NO4 | CID 77337. [Link]

-

YouTube. Interpreting Aromatic NMR Signals. [Link]

-

PubChem, National Institutes of Health. N-(4-bromo-2-nitrophenyl)acetamide | C8H7BrN2O3 | CID 136690. [Link]

-

Chemistry LibreTexts. NMR - Interpretation. [Link]

-

Reddit. Using NMR Spectrum to Identify Ortho, Meta and Para. [Link]

-

ResearchGate. (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

-

YouTube. NMR Spectroscopy. [Link]

-

Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

Doc Brown's Chemistry. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. [Link]

-

NIST WebBook. Acetic acid, 4-nitrophenyl ester. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Valdosta State University. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

-

PubChemLite. 4-bromo-2-nitrophenylacetic acid (C8H6BrNO4). [Link]

-

PubChemLite. 2-(2-bromo-4-nitrophenyl)acetic acid (C8H6BrNO4). [Link]

-

NIST WebBook. 4'-Bromo-2'-nitroacetanilide. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. PubChemLite - 4-bromo-2-nitrophenylacetic acid (C8H6BrNO4) [pubchemlite.lcsb.uni.lu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 7. youtube.com [youtube.com]

- 8. echemi.com [echemi.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. savemyexams.com [savemyexams.com]

- 11. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. whitman.edu [whitman.edu]

An In-depth Technical Guide to the Synthesis of 2-(4-Bromo-2-nitrophenyl)acetic Acid

Introduction

2-(4-Bromo-2-nitrophenyl)acetic acid is a valuable chemical intermediate, finding significant application in the synthesis of various biologically active molecules and functional materials. Its structure, featuring a phenylacetic acid core substituted with both a bromine atom and a nitro group, offers multiple points for synthetic modification, making it a versatile building block for drug discovery and materials science. This guide provides a comprehensive overview of the primary synthetic routes to this compound, intended for researchers, chemists, and professionals in the field of drug development. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-tested protocols, and offer insights into the practical considerations for each approach.

Physicochemical Properties and Characterization Data

A thorough understanding of the physical and spectral properties of the target compound is essential for monitoring reaction progress and confirming the identity and purity of the final product.

| Property | Value | Reference |

| CAS Number | 6127-11-3 | |

| Molecular Formula | C₈H₆BrNO₄ | |

| Molecular Weight | 260.04 g/mol | |

| Appearance | Off-white to pale yellow solid | |

| Melting Point | 156-160 °C | |

| Boiling Point | 392.0 ± 27.0 °C at 760 mmHg | |

| Density | 1.794 g/cm³ |

Spectral Data Summary:

-

¹H NMR: The proton NMR spectrum is characterized by signals in the aromatic region corresponding to the three protons on the substituted phenyl ring and a singlet for the methylene (-CH₂-) protons of the acetic acid moiety.[1]

-

¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the carbons of the phenyl ring and the acetic acid group.[1]

-

IR Spectroscopy: Key vibrational bands are expected for the carboxylic acid O-H and C=O stretches, the C-NO₂ asymmetric and symmetric stretches, and the C-Br stretch. A patent reports characteristic peaks at 1700 cm⁻¹ and 3150 cm⁻¹ (COOH).[2]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including peaks corresponding to the loss of the carboxylic acid group and bromine.

Synthetic Strategies

Two principal and robust synthetic routes for the preparation of 2-(4-Bromo-2-nitrophenyl)acetic acid are discussed herein. Each method possesses distinct advantages and challenges in terms of starting material availability, reaction conditions, and overall yield.

Route 1: Carboxylation of 4-Bromo-2-nitrobenzyl Sodium

This route, adapted from patent literature, is a high-yield approach suitable for larger-scale synthesis.[3][4] It commences with a chlorinated derivative of 4-bromo-2-nitrotoluene and proceeds through a fascinating organosodium intermediate.

Caption: Workflow for the synthesis via the organosodium intermediate.

The cornerstone of this synthesis is the formation and subsequent rearrangement of an organosodium species.

-

Formation of the Aryl Sodium Intermediate: Metallic sodium, a potent reducing agent, reacts with 4-bromo-2-nitro-α-chlorotoluene at the benzylic carbon-chlorine bond. This is a reductive process where sodium donates an electron to form a benzylic radical, which then reacts further to yield the 4-bromo-2-nitrotolyl sodium. The reaction is exothermic and requires careful temperature control.[3]

-

Rearrangement to the Benzyl Sodium: Upon heating, the initially formed aryl sodium species undergoes a rearrangement to the more stable benzylic carbanion (4-bromo-2-nitrobenzyl sodium). This is the critical step. The stability of the benzylic carbanion is enhanced by the electron-withdrawing nitro group, which can delocalize the negative charge through resonance. This thermodynamic driving force facilitates the rearrangement.

-

Carboxylation: The highly nucleophilic benzylic carbanion readily attacks the electrophilic carbon of carbon dioxide. This step forms the sodium salt of the target carboxylic acid.

-

Acidification: A standard acid workup protonates the carboxylate salt to yield the final product, 2-(4-bromo-2-nitrophenyl)acetic acid.

This protocol is a composite based on procedures described in Chinese patents CN102718659A and CN102718659B.[3][4]

Materials and Equipment:

-

Four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, reflux condenser, and a gas inlet/outlet.

-

4-Bromo-2-nitro-α-chlorotoluene (mixture of isomers may be used)

-

Sodium metal, clean and cut into small pieces

-

Anhydrous tetrahydrofuran (THF)

-

Carbon dioxide (gas cylinder or dry ice)

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Distilled water

-

Magnesium sulfate (anhydrous)

Procedure:

-

Setup: Under an inert atmosphere (e.g., nitrogen or argon), charge the four-necked flask with anhydrous THF (e.g., 50 mL) and sodium metal (e.g., 5.4 g).

-

Formation of Sodium Intermediate: Begin stirring and cool the flask in an ice bath. Slowly add a solution of 4-bromo-2-nitro-α-chlorotoluene (e.g., 25.1 g) in anhydrous THF dropwise over 30 minutes, maintaining the internal temperature at approximately 20°C.

-

Initial Reaction: After the addition is complete, continue stirring at 30°C for an additional 30 minutes.

-

Rearrangement: Gradually heat the reaction mixture to 100°C and maintain this temperature with stirring for 5 hours to facilitate the rearrangement to the benzyl sodium intermediate.

-

Carboxylation: Cool the reaction mixture to room temperature (around 25°C). Introduce a steady stream of dry carbon dioxide gas into the reaction mixture via a gas dispersion tube for 3 hours. Alternatively, crushed dry ice can be added portion-wise.

-

Quenching: After the carboxylation is complete, carefully add methanol (e.g., 50 mL) under stirring to quench any unreacted sodium metal.

-

Workup and Extraction: Transfer the reaction mixture to a separatory funnel. Extract twice with distilled water (e.g., 2 x 50 mL). Combine the aqueous layers.

-

Acidification: Cool the combined aqueous layer in an ice bath and acidify with 1 M HCl until the pH is acidic, resulting in the precipitation of the product.

-

Isolation: Extract the acidified aqueous solution three times with diethyl ether (e.g., 3 x 50 mL). Combine the organic layers.

-

Purification: Wash the combined ether layers twice with distilled water, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Final Purification: The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes or aqueous ethanol) to afford colorless crystals of 2-(4-bromo-2-nitrophenyl)acetic acid.[3]

Route 2: Cyanation of 4-Bromo-2-nitrobenzyl Bromide and Subsequent Hydrolysis

This is a more traditional, multi-step approach that relies on well-established named reactions. It offers good predictability and control over each transformation.

Caption: Multi-step synthesis starting from 4-bromotoluene.

-

Nitration: This is a classic electrophilic aromatic substitution. Nitric acid, activated by sulfuric acid, generates the nitronium ion (NO₂⁺), a powerful electrophile. The methyl group of 4-bromotoluene is an ortho, para-director. The bromine is also an ortho, para-director, but deactivating. The directing effects align to favor nitration at the position ortho to the methyl group and meta to the bromine.

-

Radical Bromination: The benzylic position of the methyl group is susceptible to free-radical halogenation. N-Bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or light provides a low concentration of bromine, which selectively brominates the benzylic position over the aromatic ring.

-

Cyanation: This step is a nucleophilic substitution (Sₙ2) reaction. The cyanide ion (from NaCN or KCN) acts as a nucleophile, displacing the bromide from the benzylic carbon to form the corresponding acetonitrile derivative.

-

Hydrolysis: The nitrile group is hydrolyzed to a carboxylic acid under either strong acidic or basic conditions. In acidic conditions, the nitrile nitrogen is protonated, making the carbon more electrophilic for attack by water. Under basic conditions, the hydroxide ion directly attacks the nitrile carbon. Both pathways lead to the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid.[5]

This protocol is based on established procedures for the individual reaction types.

Step 2a: Synthesis of 4-Bromo-2-nitrotoluene

-

To a stirred solution of 4-bromotoluene in concentrated sulfuric acid, slowly add a mixture of concentrated nitric acid and sulfuric acid at a low temperature (e.g., 0-5°C).

-

After the addition, allow the reaction to proceed for a specified time before pouring it onto ice.

-

The product can be isolated by extraction and purified by distillation or recrystallization.

Step 2b: Synthesis of 4-Bromo-2-nitrobenzyl Bromide

-

Dissolve 4-bromo-2-nitrotoluene in a suitable solvent like carbon tetrachloride.

-

Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN).

-

Reflux the mixture, monitoring the reaction by TLC.

-

Upon completion, cool the reaction, filter off the succinimide, and remove the solvent to obtain the crude benzyl bromide, which can be used directly or purified.

Step 2c: Synthesis of 2-(4-Bromo-2-nitrophenyl)acetonitrile

-

In a suitable solvent (e.g., ethanol or DMSO), dissolve the crude 4-bromo-2-nitrobenzyl bromide.

-

Add a solution of sodium cyanide in water or the solvent.

-

Heat the reaction mixture, monitoring for the disappearance of the starting material.

-

After the reaction is complete, the product is isolated by extraction and purified.

Step 2d: Hydrolysis to 2-(4-Bromo-2-nitrophenyl)acetic Acid

-

Reflux the 2-(4-bromo-2-nitrophenyl)acetonitrile with an aqueous solution of a strong acid (e.g., 50% sulfuric acid) or a strong base (e.g., aqueous NaOH).[4]

-

Continue heating until the hydrolysis is complete (monitoring by TLC).

-

If using a base, the reaction mixture is acidified to precipitate the carboxylic acid. If using acid, the product is isolated by cooling and filtration or extraction.

-

The crude product is then recrystallized as described in Route 1.

Safety and Handling

The synthesis of 2-(4-Bromo-2-nitrophenyl)acetic acid involves several hazardous materials. Adherence to strict safety protocols is paramount.

| Reagent | Key Hazards | Recommended Precautions |

| Sodium Metal | Reacts violently with water, releasing flammable hydrogen gas. Causes severe skin burns and eye damage. | Handle under an inert atmosphere (e.g., in a glovebox or under argon/nitrogen). Use in a well-ventilated fume hood. Wear appropriate PPE, including flame-retardant lab coat, safety goggles, and chemical-resistant gloves. Keep away from water and protic solvents. Have a Class D fire extinguisher readily available. |

| Sodium/Potassium Cyanide | Highly toxic and can be fatal if swallowed, inhaled, or in contact with skin.[6][7] Reacts with acids to produce highly toxic hydrogen cyanide gas.[7] | Work in a certified chemical fume hood. Use a designated area for cyanide work. Wear double gloves, a lab coat, and chemical splash goggles. Avoid contact with acids. Have a cyanide antidote kit available and ensure personnel are trained in its use. Dispose of all cyanide waste in a designated, properly labeled container.[7][8] |

| Strong Acids (H₂SO₄, HCl) | Corrosive. Cause severe skin burns and eye damage. | Handle in a fume hood. Wear acid-resistant gloves, a lab coat, and chemical splash goggles. Add acid to water, never the other way around. |

| N-Bromosuccinimide (NBS) | Irritant. Lachrymator. Light-sensitive. | Handle in a fume hood. Wear gloves and eye protection. Store in a cool, dark place. |

Comparative Analysis of Synthetic Routes

| Feature | Route 1 (Sodium-mediated) | Route 2 (Cyanation) |

| Starting Material | 4-Bromo-2-nitro-α-chlorotoluene | 4-Bromotoluene |

| Number of Steps | 1 pot (effectively 2 steps) | 4 distinct steps |

| Overall Yield | High (reported 70-90%)[3] | Moderate to Good (depends on efficiency of each step) |

| Key Reagents | Sodium metal, CO₂ | HNO₃/H₂SO₄, NBS, NaCN |

| Major Hazards | Handling of metallic sodium | Use of highly toxic cyanide salts |

| Scalability | Well-suited for industrial scale-up[3] | Feasible, but requires careful management of cyanide |

| Complexity | Mechanistically complex (rearrangement) | Conceptually straightforward, classic reactions |

Conclusion

The synthesis of 2-(4-Bromo-2-nitrophenyl)acetic acid can be successfully achieved through multiple synthetic pathways. Route 1 , utilizing a sodium-mediated carboxylation, offers an efficient and high-yield process, particularly advantageous for large-scale production, provided that the necessary equipment and expertise for handling metallic sodium are in place. Route 2 , a more classical multi-step synthesis involving a cyanide intermediate, provides a robust and predictable alternative that may be more suitable for smaller-scale laboratory synthesis where the handling of large quantities of sodium metal is less desirable. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available starting materials, and safety infrastructure. Both routes culminate in a valuable intermediate poised for further elaboration in the development of novel pharmaceuticals and advanced materials.

References

-

CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid. Google Patents.

-

CN102718659B - Synthesis method of 4-bromo-2-nitrophenyl acetic acid. Google Patents.

-

CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid. Google Patents.

-

(4-Bromo-2-nitrophenyl)acetic acid. Chem-Impex.

-

p-NITROPHENYLACETIC ACID. Organic Syntheses Procedure.

-

(4-bromo-2-nitro-phenyl)-acetic acid(6127-11-3) 1 h nmr. ChemicalBook.

-

2-(4-bromo-2-nitrophenyl)acetic acid. Sunway Pharm Ltd.

-

Buy 2-(4-bromo-2-nitrophenyl)acetic acid from Conier Chem&Pharma Limited. ECHEMI.

-

LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. Northwestern University.

-

Standard Operating Procedure - Sodium Cyanide. UCLA EH&S.

-

Sodium Cyanide Safety Data Sheet. Tongsuh Petrochemical Corp., LTD.

Sources

- 1. (4-BROMO-2-NITRO-PHENYL)-ACETIC ACID(6127-11-3) 1H NMR [m.chemicalbook.com]

- 2. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]

- 3. CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]

- 4. CN102718659B - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. uthsc.edu [uthsc.edu]

- 7. rtong.people.ust.hk [rtong.people.ust.hk]

- 8. taekwang.co.kr [taekwang.co.kr]

Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of 2-(4-Bromo-2-nitrophenyl)acetic Acid

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

2-(4-Bromo-2-nitrophenyl)acetic acid is a synthetic organic compound with potential therapeutic applications, yet its precise mechanism of action remains largely uncharacterized in publicly available literature. This technical guide synthesizes current knowledge on the bioactivity of its constituent chemical motifs—a nitroaromatic ring, a bromo-substituent, and a phenylacetic acid core—to propose a plausible, multi-faceted mechanism of action. We postulate that its biological effects are likely a synergistic combination of induced nitrosative/oxidative stress via bioreduction of the nitro group, enhanced target engagement facilitated by the bromine atom, and disruption of cellular homeostasis characteristic of phenylacetic acid derivatives. This document provides a comprehensive framework for investigating this hypothesis, including detailed experimental protocols and workflows designed to elucidate its molecular targets and cellular consequences.

Introduction: The Therapeutic Potential of a Multifunctional Scaffold

2-(4-Bromo-2-nitrophenyl)acetic acid is recognized primarily as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure, however, suggests intrinsic biological activity. Phenylacetic acid derivatives are known to possess anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] The presence of a nitroaromatic group and a halogen substituent further suggests the potential for complex interactions with biological systems.[5][6] This guide puts forth a hypothetical mechanism of action for 2-(4-Bromo-2-nitrophenyl)acetic acid, providing a foundational roadmap for future research and development.

A Postulated Mechanism of Action: A Tripartite Hypothesis

We propose a three-pronged mechanism of action for 2-(4-Bromo-2-nitrophenyl)acetic acid, where each key structural feature contributes to its overall biological effect.

2.1. Bioreduction of the Nitroaromatic Group: A Catalyst for Cellular Mayhem

A central tenet of our hypothesis is the intracellular reduction of the 2-nitro group. This is a common bioactivation pathway for nitroaromatic compounds, often mediated by nitroreductase enzymes present in both mammalian and microbial cells.[7][8] This process can occur under both normoxic and hypoxic conditions and leads to the formation of highly reactive intermediates, including nitroso and hydroxylamino derivatives.[9][10] These intermediates can then generate reactive oxygen species (ROS) and reactive nitrogen species (RNS), leading to a state of oxidative and nitrosative stress.[5][11]

The downstream consequences of this induced stress are manifold and can include:

-

DNA Damage: Reactive species can directly interact with DNA, causing strand breaks and the formation of adducts, which can trigger apoptotic pathways.[12]

-

Protein Dysfunction: Oxidation and nitration of amino acid residues can lead to protein misfolding, aggregation, and loss of function.[11]

-

Lipid Peroxidation: Damage to cellular membranes can disrupt their integrity and function, leading to increased permeability and cell death.[2]

2.2. The Role of Bromo-Substitution: Enhancing Target Affinity and Selectivity

The presence of a bromine atom at the 4-position of the phenyl ring is not merely a synthetic handle. Halogen atoms, particularly bromine, can participate in "halogen bonding," a non-covalent interaction with electron-donating atoms in biological macromolecules.[6][13][14] This can significantly enhance the binding affinity and selectivity of a small molecule for its protein target.[15] We hypothesize that the bromine atom of 2-(4-Bromo-2-nitrophenyl)acetic acid facilitates its interaction with a specific, yet-to-be-identified protein target, thereby potentiating its biological effects.

2.3. The Phenylacetic Acid Core: A Disruptor of Cellular Homeostasis

The phenylacetic acid moiety itself is known to exert biological effects. Studies on other phenylacetic acid derivatives have demonstrated their ability to:

-

Disrupt Cell Membranes: Leading to increased permeability and leakage of intracellular components.[2]

-

Inhibit Protein Synthesis: A fundamental process for cell survival and proliferation.[2]

-

Induce Apoptosis: Phenylacetamide derivatives have been shown to trigger both intrinsic and extrinsic apoptotic pathways in cancer cells.[16][17]

Therefore, the phenylacetic acid scaffold of the molecule likely contributes to its overall cytotoxicity and biological activity.

Visualizing the Proposed Mechanism

The following diagrams illustrate the key aspects of our hypothesized mechanism of action.

Caption: Proposed mechanism of action for 2-(4-Bromo-2-nitrophenyl)acetic acid.

Experimental Validation: A Roadmap to Mechanistic Insight

Validating the proposed mechanism of action requires a systematic and multi-pronged experimental approach. The following protocols outline a logical workflow for researchers.

4.1. Workflow for Mechanism of Action Studies

Sources

- 1. Nitro reduction as an electronic switch for bioreductive drug activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. svedbergopen.com [svedbergopen.com]

- 6. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. researchgate.net [researchgate.net]

- 11. ejmoams.com [ejmoams.com]

- 12. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. jms.ump.edu.pl [jms.ump.edu.pl]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells [ps.tbzmed.ac.ir]

- 17. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

A Technical Guide to the Potential Biological Activities of 2-(4-Bromo-2-nitrophenyl)acetic acid

Foreword: Unveiling the Therapeutic Potential of a Substituted Phenylacetic Acid Derivative

For researchers, scientists, and drug development professionals, the exploration of novel chemical entities with therapeutic promise is a cornerstone of innovation. This guide focuses on 2-(4-Bromo-2-nitrophenyl)acetic acid, a molecule situated at the intersection of several pharmacologically significant structural motifs. Phenylacetic acid derivatives have a rich history in medicine, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of a bromine atom and a nitro group to this scaffold presents an intriguing opportunity to modulate and potentially enhance its biological activities. This document serves as an in-depth technical exploration of the potential biological activities of 2-(4-Bromo-2-nitrophenyl)acetic acid, offering a scientifically-grounded framework for its investigation as a lead compound in drug discovery programs. We will delve into its physicochemical characteristics and then explore its putative anti-inflammatory, anticancer, and antimicrobial properties, providing detailed experimental protocols to empower researchers in their quest for novel therapeutics.

Physicochemical Properties and Synthetic Overview

2-(4-Bromo-2-nitrophenyl)acetic acid is a crystalline solid that serves as a versatile intermediate in organic synthesis, particularly in the creation of pharmaceuticals and agrochemicals.[1] Its chemical structure, featuring a carboxylic acid moiety, a nitro group, and a bromine atom, imparts specific properties that are key to its potential biological functions.

| Property | Value | Source |

| CAS Number | 6127-11-3 | |

| Molecular Formula | C₈H₆BrNO₄ | |

| Molecular Weight | 260.04 g/mol | |

| Appearance | Pale yellow to white crystalline powder | [Various supplier data] |

| Melting Point | 156-160 °C | |

| Solubility | Soluble in organic solvents like DMSO and methanol | [General knowledge of similar compounds] |

The synthesis of 2-(4-Bromo-2-nitrophenyl)acetic acid has been documented through various routes, often involving the nitration and bromination of a suitable phenylacetic acid precursor.[2][3][4] Its role as a chemical intermediate underscores its accessibility for further derivatization and biological screening.[3]

Potential Anti-Inflammatory Activity: A Mechanistic Hypothesis

The phenylacetic acid scaffold is the backbone of numerous NSAIDs, such as diclofenac, which function primarily through the inhibition of cyclooxygenase (COX) enzymes.[5][6] The presence of electronegative groups on the phenyl ring can influence the molecule's interaction with the active site of these enzymes.

Scientific Rationale

The anti-inflammatory potential of 2-(4-Bromo-2-nitrophenyl)acetic acid is predicated on the established activity of phenylacetic acid derivatives.[5][7] The nitro and bromo substituents may enhance its binding affinity for COX enzymes, potentially leading to potent inhibition of prostaglandin synthesis. Furthermore, nitro-aromatic compounds have been shown to modulate inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which is a central regulator of inflammation.[8][9][10][11] Inhibition of NF-κB activation can suppress the expression of pro-inflammatory genes, offering a complementary mechanism of anti-inflammatory action.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol outlines a fluorometric assay to determine the inhibitory activity of 2-(4-Bromo-2-nitrophenyl)acetic acid against human recombinant COX-2.

Materials:

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer

-

COX Probe

-

COX Cofactor

-

Arachidonic Acid (substrate)

-

Celecoxib (positive control)

-

Dimethyl sulfoxide (DMSO)

-

96-well white opaque microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dissolve 2-(4-Bromo-2-nitrophenyl)acetic acid and celecoxib in DMSO to create stock solutions.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing COX Assay Buffer, COX Probe, and COX Cofactor.

-

Compound Addition: To the wells of the 96-well plate, add 10 µL of varying concentrations of 2-(4-Bromo-2-nitrophenyl)acetic acid (e.g., 0.01 µM to 100 µM). Include wells for a vehicle control (DMSO) and a positive control (celecoxib).

-

Enzyme Addition: Add 80 µL of the reaction mixture to each well, followed by 10 µL of the diluted COX-2 enzyme solution.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding 10 µL of arachidonic acid solution to each well.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 535 nm and an emission wavelength of 587 nm in a kinetic mode for 10-15 minutes.

-

Data Analysis: Calculate the rate of reaction for each concentration. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.

Hypothetical Data Presentation

| Compound | COX-2 IC₅₀ (µM) |

| 2-(4-Bromo-2-nitrophenyl)acetic acid | [Hypothetical Value, e.g., 5.2] |

| Celecoxib (Positive Control) | [Hypothetical Value, e.g., 0.1] |

Visualization of the COX-2 Inhibition Workflow

Caption: Workflow for in vitro COX-2 inhibition assay.

Potential Anticancer Activity: Targeting Cell Proliferation

The structural motifs present in 2-(4-Bromo-2-nitrophenyl)acetic acid, particularly the nitrophenyl group, are found in various compounds with demonstrated anticancer properties. These compounds can induce apoptosis and inhibit cell proliferation in a range of cancer cell lines.

Scientific Rationale